molecular formula C14H13N3O B506086 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine CAS No. 380641-63-4

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B506086
CAS No.: 380641-63-4
M. Wt: 239.27g/mol
InChI Key: SWJKWARGFFLVJA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the methoxyphenyl group enhances its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of environmentally benign solvents and catalysts is also a focus in industrial settings .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-methoxyphenyl)benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJKWARGFFLVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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